6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a synthetic compound with the molecular formula C15H23NO3. This compound is known for its unique structure, which includes a cyclohexene ring substituted with a carbamoyl group and a carboxylic acid group. It was first synthesized in 1972 by W. F. Gericke and G. J. Hessenberg. The compound has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves a multistep process starting from commercially available materials. The general synthetic route includes the preparation of a carboxylic acid followed by coupling with an amine. The final product is obtained after purification using recrystallization or column chromatography. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and solvent choice.
Chemical Reactions Analysis
6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Pharmaceuticals: It has been investigated for its antihypertensive, anti-inflammatory, and analgesic properties.
Agrochemicals: The compound is used as a starting material in the synthesis of various agrochemicals.
Materials Science: Its unique structure makes it suitable for use as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect may be due to its ability to inhibit certain enzymes involved in blood pressure regulation. Its anti-inflammatory and analgesic effects could be attributed to the inhibition of pro-inflammatory mediators and pain receptors.
Comparison with Similar Compounds
6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can be compared with similar compounds such as:
6-[(2-Methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: This compound has a methoxy group instead of a methyl group, which may alter its chemical reactivity and biological activity.
6-[(2-Methylcyclohexyl)carbamoyl]cyclohexane-1-carboxylic acid: This compound lacks the double bond in the cyclohexene ring, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both carbamoyl and carboxylic acid groups, which contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
6-[(2-methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h3-4,10-13H,2,5-9H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGJKFJOZCPTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CC=CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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